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Compound of Interest

Compound Name: Dimethyl Cyclopentylmalonate

Cat. No.: B1591528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Physicochemical Properties
Dimethyl cyclopentylmalonate, also known as dimethyl 2-cyclopentylpropanedioate, is a

diester with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2] Its

unique structure, featuring a cyclopentyl ring attached to a malonic ester moiety, makes it a

valuable building block in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of Dimethyl Cyclopentylmalonate

Property Value Source(s)

CAS Number 82491-60-9 [1][2]

Molecular Formula C₁₀H₁₆O₄ [1][2]

Molecular Weight 200.23 g/mol [1][2]

Appearance Colorless to pale yellow liquid

Boiling Point 240.9 °C at 760 mmHg

Density 1.09 g/cm³

Refractive Index 1.448 - 1.451
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Synthesis of Dimethyl Cyclopentylmalonate: The
Malonic Ester Synthesis
The primary route for synthesizing dimethyl cyclopentylmalonate is the malonic ester

synthesis. This classic and reliable method involves the alkylation of dimethyl malonate with a

suitable cyclopentyl electrophile, typically cyclopentyl bromide. The underlying principle is the

remarkable acidity of the α-protons of the malonic ester, which can be readily deprotonated by

a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile,

attacking the electrophilic carbon of the cyclopentyl halide.

Reaction Mechanism
The synthesis proceeds through two key steps:

Enolate Formation: A base, such as sodium methoxide (NaOMe), is used to abstract an

acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate ion. The

choice of methoxide as the base is crucial to prevent transesterification side reactions.

Nucleophilic Substitution (Sɴ2): The resulting enolate anion attacks the cyclopentyl bromide

in a bimolecular nucleophilic substitution (Sɴ2) reaction, forming a new carbon-carbon bond

and yielding dimethyl cyclopentylmalonate.

Diagram 1: Synthesis of Dimethyl Cyclopentylmalonate

Step 1: Enolate Formation

Step 2: SN2 Alkylation

Dimethyl Malonate
Enolate Ion

  + NaOMe
- MeOH

Base (NaOMe)

Dimethyl
Cyclopentylmalonate

  + Cyclopentyl Bromide
- NaBr

Cyclopentyl Bromide
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Caption: General workflow for the synthesis of dimethyl cyclopentylmalonate.

Detailed Experimental Protocol (Adapted from Diethyl
Cyclopentylmalonate Synthesis)
This protocol is adapted from the well-established synthesis of diethyl cyclopentylmalonate and

can be reliably applied to the synthesis of the dimethyl ester with minor adjustments.[3]

Materials:

Dimethyl malonate

Sodium metal

Absolute methanol

Cyclopentyl bromide

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Saturated brine solution

Anhydrous magnesium sulfate

Procedure:

Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux

condenser and a magnetic stirrer, carefully dissolve sodium metal in absolute methanol

under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and

generates hydrogen gas, so appropriate safety precautions must be taken.

Enolate Formation: Once the sodium has completely dissolved to form sodium methoxide,

cool the solution to room temperature. Add dimethyl malonate dropwise to the stirred

solution.
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Alkylation: After the addition of dimethyl malonate is complete, add cyclopentyl bromide

dropwise to the reaction mixture.

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete

reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, carefully quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Purification: Wash the combined organic extracts with saturated aqueous sodium

bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Distillation: Purify the crude dimethyl cyclopentylmalonate by vacuum distillation to yield

the final product as a colorless to pale yellow liquid.

Spectroscopic Characterization
The structural elucidation of dimethyl cyclopentylmalonate is confirmed through various

spectroscopic techniques. While a comprehensive public database of experimental spectra for

this specific compound is not readily available, the expected spectral characteristics can be

reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the different types of protons

in the molecule:

Methoxide Protons (-OCH₃): A sharp singlet around 3.7 ppm, integrating to 6 protons.

Malonate α-Proton (-CH(CO₂Me)₂): A doublet of doublets or a multiplet around 3.3-3.5 ppm,

integrating to 1 proton.

Cyclopentyl Protons: A series of multiplets in the upfield region (approximately 1.2-2.2 ppm),

integrating to a total of 9 protons. The methine proton of the cyclopentyl ring attached to the

malonate group will be the most downfield of these.
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¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton:

Carbonyl Carbons (C=O): Two signals in the downfield region, around 168-172 ppm.

Methoxide Carbons (-OCH₃): A signal around 52 ppm.

Malonate α-Carbon (-CH(CO₂Me)₂): A signal around 50-55 ppm.

Cyclopentyl Carbons: Several signals in the aliphatic region, typically between 25-45 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present:

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

C-O Stretch (Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.

C-H Stretch (Aliphatic): Multiple absorptions just below 3000 cm⁻¹ (typically 2850-2960

cm⁻¹).

Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200. Common

fragmentation patterns would involve the loss of a methoxy group (-OCH₃, M-31), a

carbomethoxy group (-CO₂CH₃, M-59), and cleavage of the cyclopentyl ring.

Chemical Reactivity and Synthetic Utility
The chemical reactivity of dimethyl cyclopentylmalonate is primarily centered around the two

ester functional groups and the remaining α-hydrogen. These features allow for a range of

subsequent transformations, making it a valuable synthetic intermediate.

Hydrolysis and Decarboxylation
One of the most important reactions of malonic esters is their hydrolysis to the corresponding

dicarboxylic acid, followed by decarboxylation upon heating. This sequence provides a
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straightforward route to substituted acetic acids.

Diagram 2: Hydrolysis and Decarboxylation of Dimethyl Cyclopentylmalonate

Dimethyl
Cyclopentylmalonate Cyclopentylmalonic Acid

  H₂O, H⁺ or OH⁻

(Hydrolysis) Cyclopentylacetic Acid

  Heat (Δ)
- CO₂

(Decarboxylation)

Click to download full resolution via product page

Caption: Conversion of dimethyl cyclopentylmalonate to cyclopentylacetic acid.

Protocol for Hydrolysis and Decarboxylation:

Hydrolysis: The dimethyl cyclopentylmalonate is refluxed with a strong acid (e.g., aqueous

HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH). Basic hydrolysis

(saponification) is often preferred for its efficiency. If a base is used, the resulting

dicarboxylate salt is subsequently acidified to yield cyclopentylmalonic acid.

Decarboxylation: The isolated cyclopentylmalonic acid is heated, typically at temperatures

above 150 °C. This induces the loss of one of the carboxyl groups as carbon dioxide,

yielding cyclopentylacetic acid.

Applications in Drug Development and Medicinal
Chemistry
The cyclopentyl moiety is a common structural motif in a number of biologically active

molecules. Its incorporation can enhance lipophilicity and influence the conformational

properties of a drug molecule, potentially leading to improved binding affinity and

pharmacokinetic profiles. Cyclopentylmalonic acid and its derivatives serve as key

intermediates in the synthesis of various pharmaceutical compounds.

Synthesis of Barbiturates
Barbiturates are a class of central nervous system depressants that have been widely used as

sedatives, hypnotics, and anticonvulsants. The core structure of barbiturates is formed by the
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condensation of a disubstituted malonic ester with urea. While phenobarbital is synthesized

from ethylphenylmalonate, the same synthetic strategy can be employed using dimethyl
cyclopentylmalonate to produce 5-cyclopentylbarbituric acid, a precursor to cyclopentyl-

substituted barbiturates.[3]

Diagram 3: Synthesis of 5-Cyclopentylbarbituric Acid

Dimethyl
Cyclopentylmalonate 5-Cyclopentylbarbituric Acid

  + Urea
  Base (e.g., NaOEt)

(Condensation)

Urea

Click to download full resolution via product page

Caption: Condensation reaction to form the barbiturate ring system.

Precursor to Other Bioactive Molecules
Cyclopentylacetic acid, readily prepared from dimethyl cyclopentylmalonate, is a valuable

precursor for a variety of other molecules. The carboxylic acid functionality can be converted

into amides, esters, and other functional groups, allowing for the synthesis of a diverse range

of compounds for biological screening. The cyclopentyl group itself is found in various

therapeutic agents, highlighting the importance of intermediates like dimethyl
cyclopentylmalonate in medicinal chemistry.

Safety and Handling
Dimethyl cyclopentylmalonate should be handled in a well-ventilated fume hood. It is

advisable to wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of

water. Store the compound in a cool, dry place away from incompatible materials such as

strong oxidizing agents and strong bases.

Conclusion
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Dimethyl cyclopentylmalonate is a key synthetic intermediate with significant applications in

organic synthesis and medicinal chemistry. Its straightforward preparation via the malonic ester

synthesis and its versatile reactivity make it an important building block for the construction of

more complex molecules, including pharmaceutically relevant compounds such as barbiturates.

This guide provides a foundational understanding of its properties and applications, serving as

a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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